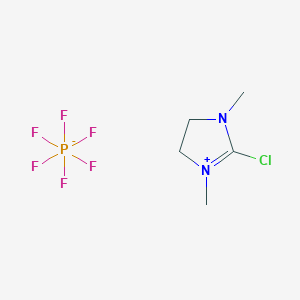

2-氯-1,3-二甲基-4,5-二氢-1H-咪唑-3-铵六氟磷酸盐(V)

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

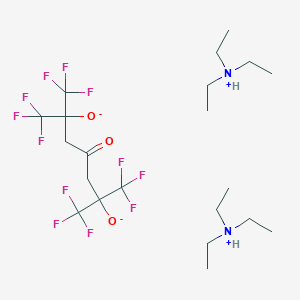

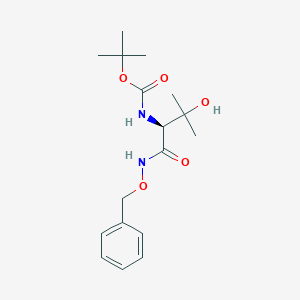

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. Its relevance stems from the broader interest in imidazolium salts and their derivatives, which are key components in the design of ionic liquids and catalyst systems.

Synthesis Analysis

The synthesis of carbene complexes of phosphorus(V) fluorides substituted with perfluoroalkyl-groups, which are closely related to the target compound, has been achieved through oxidative addition processes. These complexes can be cleaved to yield imidazolium phosphates, demonstrating a new synthetic protocol for ionic liquids (Dalton transactions, 2014).

Molecular Structure Analysis

The molecular structure of related imidazolium salts has been determined through crystallography, revealing details about the arrangement of atoms and the overall geometry of the molecules. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Acta Crystallographica Section E: Structure Reports Online, 2010).

Chemical Reactions and Properties

Imidazolium hexafluorophosphates participate in a variety of chemical reactions, including chlorination, oxidation, reduction, and rearrangement reactions. The versatility of these compounds in reactions under nearly neutral conditions highlights their utility in synthetic chemistry (Journal of Organic Chemistry, 1999).

Physical Properties Analysis

The physical properties of imidazolium hexafluorophosphates, including phase transition, density, viscosity, and surface tension, are influenced by structural variations in the imidazolium cation and the anion identity. Understanding these properties is essential for designing ionic liquids with specific characteristics (Chemphyschem, 2002).

科研应用

卤代反应

对咪唑[4,5-b]吡啶-2-酮衍生物的卤代反应展示了相关化合物的化学多样性。这些衍生物的氯化、溴化和碘化导致各种卤代产物的形成,展示了2-氯-1,3-二甲基-4,5-二氢-1H-咪唑-3-铵六氟磷酸盐(V)在合成有机化学中引入卤原子的潜在实用性,可在受控条件下(Yutilov et al., 2005)。

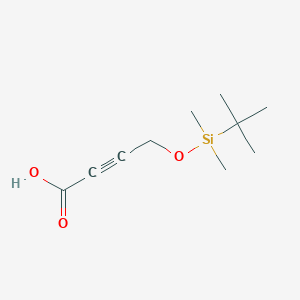

离子液体的合成

该化合物在合成磷(V)氟化物的含全氟烷基取代的卡宾配合物中发挥关键作用。这些配合物可以进一步处理以产生咪唑磷酸盐,这些咪唑磷酸盐被用作离子液体。这种应用突显了该化合物在开发具有潜在用途的新材料方面的重要性,这些材料可在绿色化学和工业应用中使用(Böttcher等,2014)。

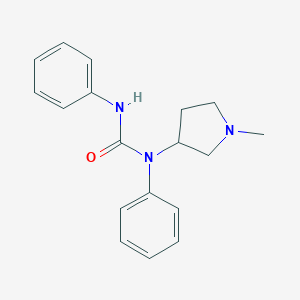

肽偶联试剂

该化合物已被确定为α,α-二甲基氨基酸的高效偶联试剂,在肽合成中展示出显著潜力。在添加剂的存在下,其反应性显著增强,有助于在没有可检测到的旋光异构化的情况下进行偶联。这种应用在制药工业中至关重要,其中对肽的精确合成对于药物开发和其他治疗应用至关重要(Akaji等,1994)。

合成转化

相关化合物2-氯-1,3-二甲基咪唑铵盐,展示了在几乎中性条件下进行氯化、氧化、还原和重排反应的实用性。这种多功能性表明了该化合物在各种合成转化中的重要潜力,为有机化合物提供了广泛的化学修饰(Isobe & Ishikawa, 1999)。

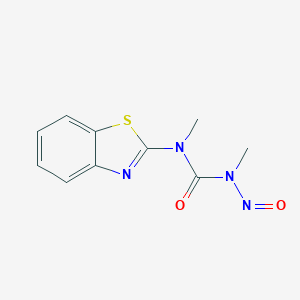

分子对接和光谱分析

已经探索了咪唑衍生物的光谱分析和分子对接,包括与2-氯-1,3-二甲基-4,5-二氢-1H-咪唑-3-铵六氟磷酸盐(V)相关的化合物。这些研究通过DFT和分子动力学模拟提供了有关这类化合物的反应性质的见解。针对特定细菌菌株的抗菌活性突显了在开发新的抗菌剂方面的潜在应用(Thomas et al., 2018)。

性质

IUPAC Name |

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAKHAGVVMOXFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[N+](=C1Cl)C.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF6N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,3-dimethylimidazolinium Hexafluorophosphate | |

CAS RN |

101385-69-7 |

Source

|

| Record name | 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

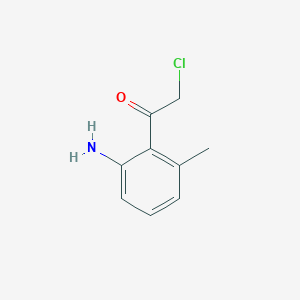

![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)